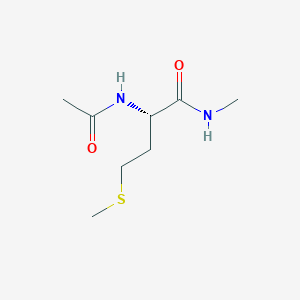
3-ヨード-5-ニトロピリジン-2-オール
説明
3-Iodo-5-nitropyridin-2-ol, also known as INP, is a heterocyclic organic compound. It is used in various fields including life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular formula of 3-Iodo-5-nitropyridin-2-ol is C5H3IN2O3 . This indicates that the compound contains five carbon atoms, three hydrogen atoms, one iodine atom, two nitrogen atoms, and three oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of 3-Iodo-5-nitropyridin-2-ol is 265.99 g/mol. Other physical and chemical properties such as density, boiling point, melting point, flash point, and vapor pressure are not explicitly mentioned for this compound in the available resources .科学的研究の応用
ニトロピリジンの合成
3-ヨード-5-ニトロピリジン-2-オール: は、様々なニトロピリジンの合成における重要な中間体です。 この化合物のニトロ基は[1,5]シグマトロピー転位を受けることができ、これは通常の求電子置換反応では見られないユニークな反応機構です 。この特性は、高い位置選択性と収率で様々なニトロピリジン誘導体を合成するために利用されます。
ピリジンスルホン酸の調製
この化合物は、ピリジンスルホン酸を生成するために使用できます。ピリジンスルホン酸は、染料、洗剤、医薬品の合成において価値があります。 この変換は、3-ニトロピリジンが最初に形成され、その後5-ニトロピリジン-2-スルホン酸に変換される2段階反応を含みます .
求核置換反応
3-ヨード-5-ニトロピリジン-2-オール: は、求核置換反応の基質として機能します。 この方法は、様々な求核試薬をピリジン環、特にニトロ基のパラ位に導入することを可能にし、多様な生物活性化合物の創出につながります .
酸化置換反応
この化合物は、酸化置換反応にも関与しています。 このような反応は、ピリジン環にアルキルアミノ基を導入するために重要であり、得られる分子の生物活性と溶解度を大幅に変更する可能性があります .
作用機序
Target of Action
Nitropyridines, a class of compounds to which 3-iodo-5-nitropyridin-2-ol belongs, are known to interact with various biological targets due to their versatile chemical structure .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines can be involved in a variety of biochemical processes due to their reactivity and the presence of functional groups that can participate in different types of chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-5-nitropyridin-2-ol . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
生化学分析
Biochemical Properties
3-Iodo-5-nitropyridin-2-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the nitro group, which can undergo redox reactions, thereby influencing the activity of these enzymes. Additionally, 3-Iodo-5-nitropyridin-2-ol can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of 3-Iodo-5-nitropyridin-2-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, 3-Iodo-5-nitropyridin-2-ol can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. This modulation can lead to changes in gene expression, affecting the production of cytokines and other inflammatory mediators . Furthermore, 3-Iodo-5-nitropyridin-2-ol impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, 3-Iodo-5-nitropyridin-2-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through the formation of covalent bonds with active site residues. For example, it can inhibit the activity of adenine deaminase by binding to its active site, thereby preventing the conversion of adenine to inosine . Additionally, 3-Iodo-5-nitropyridin-2-ol can induce changes in gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Iodo-5-nitropyridin-2-ol in laboratory settings are critical factors that influence its effects over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 3-Iodo-5-nitropyridin-2-ol can lead to changes in cell morphology and viability, indicating potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of 3-Iodo-5-nitropyridin-2-ol vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of reactive intermediates formed during the metabolism of 3-Iodo-5-nitropyridin-2-ol .
Metabolic Pathways
3-Iodo-5-nitropyridin-2-ol is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, such as glutathione and nicotinamide adenine dinucleotide phosphate (NADPH) .
Transport and Distribution
The transport and distribution of 3-Iodo-5-nitropyridin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, 3-Iodo-5-nitropyridin-2-ol can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Iodo-5-nitropyridin-2-ol is crucial for its activity and function. It has been observed to localize primarily in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 3-Iodo-5-nitropyridin-2-ol can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments .
特性
IUPAC Name |
3-iodo-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHDSYLWPVMRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472480 | |
| Record name | 3-Iodo-5-nitropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-58-6 | |
| Record name | 3-Iodo-5-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-nitropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-iodo-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















